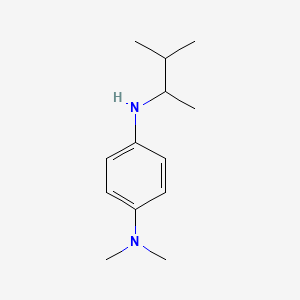
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C13H22N2. It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with dimethyl and 3-methylbutan-2-yl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzene-1,4-diamine and the alkylating agent are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
n1,n1-Dimethylbenzene-1,4-diamine: Lacks the 3-methylbutan-2-yl group, making it less bulky and potentially less reactive.
n1,n1-Dimethyl-n4-(2-methylpropyl)benzene-1,4-diamine: Similar structure but with a different alkyl group, which can affect its reactivity and applications.
Uniqueness
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine is unique due to the presence of both dimethyl and 3-methylbutan-2-yl groups. This combination of substituents can enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-(3-methylbutan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-10(2)11(3)14-12-6-8-13(9-7-12)15(4)5/h6-11,14H,1-5H3 |
Clave InChI |
UQYAGVAEBHUMDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


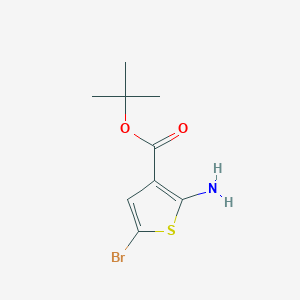
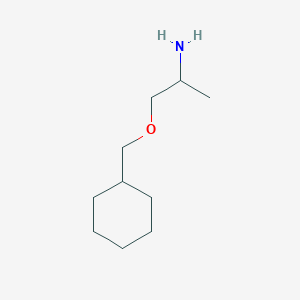
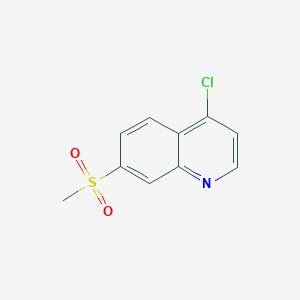
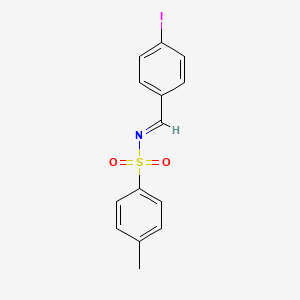
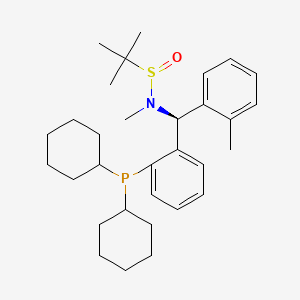
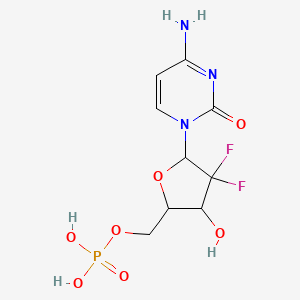
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)

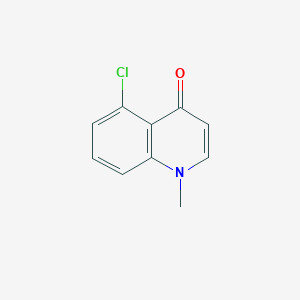

![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)

